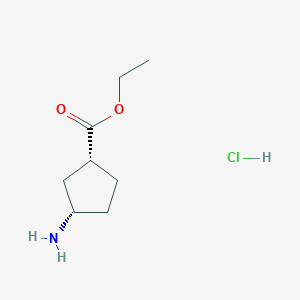

(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride

Description

(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride is a chiral cyclopentane derivative featuring an ethyl ester group, an amino substituent at the 3-position, and a hydrochloride counterion. Its stereochemistry (1R,3S) is critical for its biological and chemical properties, particularly in pharmaceutical applications where enantiomeric purity influences receptor binding .

Properties

IUPAC Name |

ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-3-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEACPWZPZQUKI-HHQFNNIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H](C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the cyclopentane ring, which is then functionalized to introduce the amino and carboxylate groups.

Chiral Resolution: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry.

Esterification: The carboxylate group is esterified with ethanol to form the ethyl ester.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale chiral catalysts are employed to enhance efficiency.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves deprotonation to form a carboxylate intermediate .

Salt Formation

The free base form reacts with hydrochloric acid to form a stable hydrochloride salt, enhancing solubility for biological applications.

Application : The hydrochloride salt is preferred in pharmaceutical formulations due to improved stability and bioavailability .

Hydrogenolysis

Catalytic hydrogenation cleaves specific bonds, enabling functional group interconversion.

| Reagents/Conditions | Products | Yield | Key Observations | References |

|---|---|---|---|---|

| H₂, 10% Pd/C, MeOH, 45°C, 5–6 h | (1R,3S)-3-Aminocyclopentanol derivatives | >95% | Complete deprotection of ester groups; no racemization . |

Note : Hydrogenolysis is critical for synthesizing intermediates in peptide chemistry .

Functionalization at the Amino Group

The primary amine participates in nucleophilic substitutions and protection/deprotection strategies.

Applications : Fmoc protection enables incorporation into peptide chains, while acylation modifies biological activity .

Oxidation and Reduction

Limited direct data exists, but analogous compounds suggest potential pathways:

Caution : Experimental validation is required to confirm product structures and stereochemical outcomes.

Comparative Reactivity of Stereoisomers

The (1R,3S) configuration exhibits distinct reactivity compared to other stereoisomers:

| Property | (1R,3S)-Isomer | (1S,3R)-Isomer | References |

|---|---|---|---|

| Hydrolysis Rate (10% HCl) | Faster | Slower | |

| Hydrogenolysis Efficiency | Higher | Moderate | |

| Enzymatic Recognition | Preferred by certain proteases | Lower affinity |

Scientific Research Applications

Chemistry

- Chiral Building Block: The compound is extensively used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for creating enantiomerically pure compounds, which are important in pharmaceuticals.

Biology

- Precursor for Bioactive Compounds: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals that target specific biological pathways.

Medicine

- Drug Development: Research has focused on its potential therapeutic effects, particularly in developing new drugs that leverage its unique structure for better efficacy and reduced side effects.

Industry

- Production of Specialty Chemicals: Utilized in the production of fine chemicals and specialty materials, benefiting from its reactivity and ability to form derivatives.

Research indicates that (1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride exhibits several notable biological activities:

- Anti-inflammatory Effects: It has been shown to modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis.

- Neuroprotective Properties: Preliminary studies suggest neuroprotective effects that could be beneficial in treating neurodegenerative diseases.

- Anticancer Potential: Evaluated for its ability to inhibit cancer cell proliferation in models such as breast cancer.

Case Studies

-

Anti-inflammatory Research:

A study demonstrated that (1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride significantly reduced neutrophil adhesion in vitro, indicating potential applications in inflammatory diseases . -

CNS Activity Evaluation:

Investigations into its effects on the central nervous system revealed influences on neurotransmitter systems, warranting further exploration for neuropharmacological applications .

Mechanism of Action

The mechanism of action of (1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s chiral centers allow it to interact selectively with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparisons

Key Comparative Insights

Ring Size and Conformational Flexibility

- Cyclopentane vs.

- Cyclobutane Analogs: Smaller cyclobutane rings (e.g., cis-methyl 3-aminocyclobutanecarboxylate) exhibit higher strain and reduced stability, limiting their utility .

Stereochemical and Functional Group Variations

- Ethyl vs. Methyl Ester : Ethyl esters (e.g., the target compound) generally offer improved lipid solubility over methyl analogs, affecting pharmacokinetics .

- Stereoisomerism : The (1R,3S) configuration distinguishes the target compound from (1S,3S)-methyl derivatives, which may exhibit opposing enantioselectivity in asymmetric synthesis .

Table 2: Physical and Hazard Data

Biological Activity

(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article delves into its biological properties, synthesis, and relevant case studies that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The molecular structure of (1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride can be represented as follows:

- Chemical Formula : C₈H₁₅ClN₂O₂

- CAS Number : 1300713-02-3

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 188.67 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

Research indicates that (1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride exhibits multiple biological activities, primarily through modulation of various receptor pathways. It has been shown to act as an agonist for certain G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction and cellular responses.

Pharmacological Effects

- Anti-inflammatory Properties : In vitro studies have demonstrated that this compound can reduce neutrophil adhesion, suggesting potential applications in treating inflammatory diseases. Specifically, it was observed to decrease the number of adherent neutrophils in a concentration-dependent manner during static adhesion assays .

- CNS Activity : The compound has also been evaluated for its effects on the central nervous system (CNS). Preliminary findings suggest it may influence neurotransmitter systems, although further research is necessary to elucidate these effects fully.

Case Studies and Research Findings

Several studies have investigated the biological activity of (1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride:

- Study on Neutrophil Adhesion : A study published in Frontiers in Pharmacology showed that the compound significantly reduced neutrophil adhesion in human models, indicating its potential as an anti-inflammatory agent .

- Synthesis and Evaluation : Another research effort focused on synthesizing derivatives of this compound to enhance its biological activity. The derivatives were tested for their ability to inhibit specific kinases involved in inflammatory pathways .

Comparative Activity Table

The following table summarizes the biological activities of (1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride compared to related compounds:

Q & A

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow OSHA HCS guidelines (): use fume hoods, nitrile gloves, and eye protection. Emergency procedures for spills include neutralization with inert adsorbents (e.g., silica gel). Toxicity data for related hydrochlorides suggest avoiding inhalation and skin contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.